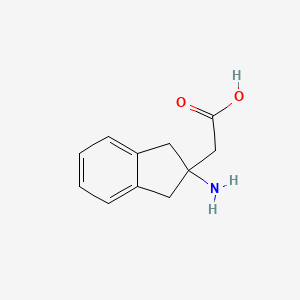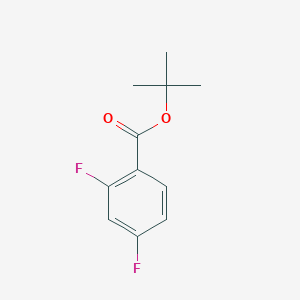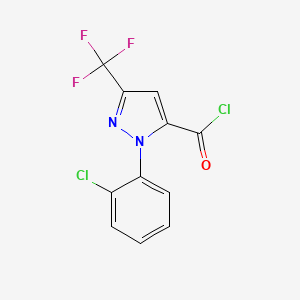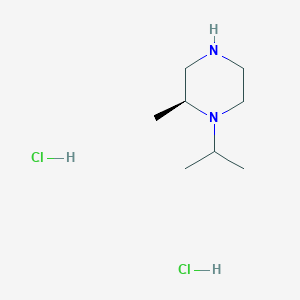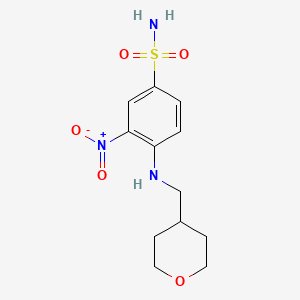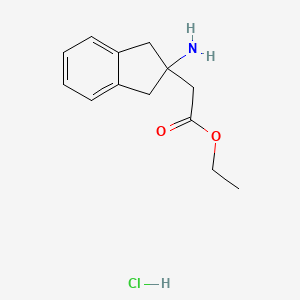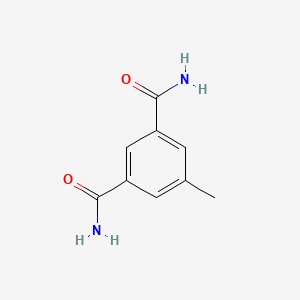
1-(3,5-Difluorophenyl)butan-1-amine
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Reactions
1-(3,5-Difluorophenyl)butan-1-amine has been utilized in various chemical synthesis and reaction studies. For instance, aminolysis of related compounds has been successfully achieved in specific solvents, demonstrating the reactivity of similar amines under certain conditions (Novakov et al., 2017). Additionally, the compound has been employed in the construction of minilibraries for solution-phase synthesis, highlighting its utility in creating diverse chemical libraries (Chiang et al., 2009).
Asymmetric Synthesis
1-(3,5-Difluorophenyl)butan-1-amine and its derivatives have been used in asymmetric synthesis. The versatility of related N-tert-butanesulfinyl imines in the asymmetric synthesis of amines is well-documented, indicating the potential of similar compounds in enantioselective chemical processes (Ellman et al., 2002).
Pharmaceutical Intermediates
This compound has been studied as a key intermediate in pharmaceutical synthesis. For example, in the development of an improved process for Repaglinide, a related compound was synthesized as an important intermediate (Kolla et al., 2006). Such studies underscore the significance of this compound in the pharmaceutical industry.
Chiral Chromatography and Ligand Studies
Chiral chromatography has been used to investigate the enantiopurity of derivatives of butan-1-amine, which is crucial for understanding the stereochemistry of related compounds (Collina et al., 2006). The study of such compounds aids in the development of new ligands for asymmetric catalysis.
Biocatalytic Synthesis
In the field of biocatalysis, derivatives of butan-1-amine have been explored for the synthesis of short chiral alkyl amines, highlighting their potential in the sustainable production of industrially important compounds (Ducrot et al., 2021).
Crystallography and Structural Analysis
The compound and its derivatives have been used in crystallography studies to understand molecular structures better. These studies offer insights into the molecular arrangement and potential applications in material science (Jebas et al., 2013).
Catalysis Research
Research has also focused on the use of butan-1-amine derivatives in catalysis, such as in the reductive amination of butyraldehyde, illustrating their role in fine-tuning reaction selectivity and efficiency (Bódis et al., 2005).
Carbon Capture Applications
Interestingly, related compounds have been explored in carbon capture technologies, demonstrating the versatility of these amines in environmental applications (Bates et al., 2002).
Eigenschaften
IUPAC Name |
1-(3,5-difluorophenyl)butan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2N/c1-2-3-10(13)7-4-8(11)6-9(12)5-7/h4-6,10H,2-3,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBBJPRXGGARYPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC(=CC(=C1)F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Difluorophenyl)butan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl imidazo[2,1-b]thiazole-5-carboxylate](/img/structure/B1398824.png)

